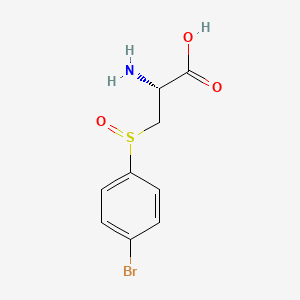

S-(4-Bromophenyl)cysteine sulfoxide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

152406-99-0 |

|---|---|

Fórmula molecular |

C9H10BrNO3S |

Peso molecular |

292.147 |

Nombre IUPAC |

(2R)-2-amino-3-(4-bromophenyl)sulfinylpropanoic acid |

InChI |

InChI=1S/C9H10BrNO3S/c10-6-1-3-7(4-2-6)15(14)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-,15?/m0/s1 |

Clave InChI |

RMEPGYSIRTUMIL-CYQMCQFNSA-N |

SMILES |

C1=CC(=CC=C1S(=O)CC(C(=O)O)N)Br |

Sinónimos |

S-(4-bromophenyl)cysteine sulfoxide |

Origen del producto |

United States |

Analytical Characterization of S-(4-Bromophenyl)cysteine Sulfoxide: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Workflows

In the specialized field of xenobiotic metabolism and biomarker discovery, the precise identification of downstream biotransformation products is paramount. S-(4-Bromophenyl)cysteine sulfoxide is a critical phase II/III metabolite derived from brominated aromatic compounds, such as bromobenzene. This technical guide provides an authoritative framework on the exact mass characteristics, physicochemical properties, and self-validating analytical workflows required to isolate and quantify this specific sulfoxide metabolite using High-Resolution Accurate Mass (HRAM) spectrometry.

Chemical Identity & Physicochemical Parameters

Average molecular weight (MW) relies on the weighted average of naturally occurring isotopes, making it useful for bulk stoichiometric calculations. However, in modern mass spectrometry, monoisotopic exact mass —calculated using the mass of the most abundant, stable isotope of each element—is the definitive metric for structural identification[1].

Table 1: Fundamental Chemical Properties

| Parameter | Value | Causality / Analytical Significance |

| Molecular Formula | C9H10BrNO3S | Defines the elemental composition required for exact mass calculation. |

| Average Molecular Weight | 292.15 g/mol | Used for bulk standard preparation and molarity calculations[1]. |

| Monoisotopic Exact Mass | 290.95648 Da | Critical for eliminating isobaric interference in HRAM analysis[2]. |

| Protonated Adduct [M+H]+ | m/z 291.9638 | The primary target ion generated during positive Electrospray Ionization (ESI+). |

Biotransformation Causality & The Sulfoxidation Pathway

Understanding why S-(4-Bromophenyl)cysteine sulfoxide forms in vivo is essential for predicting its presence in biological matrices. The causality lies in the mammalian detoxification cascade. Bromobenzene undergoes cytochrome P450-mediated epoxidation, followed by rapid glutathione conjugation to prevent macromolecular binding.

After sequential cleavage by γ-glutamyl transpeptidase and dipeptidases in the kidney, the resulting S-(4-bromophenyl)cysteine is susceptible to further oxidation. Flavin-containing monooxygenases (FMOs) oxidize the thioether sulfur to a sulfoxide, significantly increasing the molecule's hydrophilicity to facilitate renal excretion[3].

Metabolic cascade of bromobenzene to S-(4-Bromophenyl)cysteine sulfoxide.

Analytical Paradigm: Molecular Weight vs. Exact Mass

For S-(4-Bromophenyl)cysteine sulfoxide, relying on nominal mass (m/z 291 or 292) in complex biological fluids invites severe isobaric interference from thousands of endogenous metabolites. By utilizing the exact monoisotopic mass (290.95648 Da)[2], analysts can apply a narrow mass defect window to filter out chemical noise.

Furthermore, the presence of bromine provides an endogenous "barcode"—a built-in self-validating mechanism due to the distinct ~1:1 isotopic ratio of 79Br and 81Br.

Table 2: Isotopic Distribution Profile (ESI+)

| Isotope Signature | Exact m/z [M+H]+ | Relative Abundance | Diagnostic Rationale |

| Monoisotopic (79Br) | 291.9638 | ~100% | Primary quantification target. |

| M+2 (81Br) | 293.9617 | ~97.3% | Hallmark confirmation of a single bromine atom. |

| M+1 (13C) | 292.9671 | ~10.5% | Derived from the 9 carbon atoms in the structure. |

| M+4 (81Br + 34S) | 295.9575 | ~4.3% | Orthogonal confirmation of the sulfur atom presence. |

Self-Validating LC-HRMS Analytical Protocol

To ensure absolute trustworthiness, the analytical protocol must operate as a self-validating system. This means the method inherently checks its own accuracy through orthogonal parameters: chromatographic retention, exact mass (<5 ppm error), and strict isotopic envelope matching.

Self-validating LC-HRMS analytical workflow for exact mass quantification.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation (Protein Precipitation & SPE)

-

Action: Aliquot 100 µL of plasma/urine. Add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g. Pass the supernatant through a Polymeric Solid Phase Extraction (SPE) cartridge.

-

Causality: Acetonitrile disrupts protein-ligand binding, precipitating macromolecules. The SPE step removes phospholipids and salts. This minimizes matrix effects (ion suppression/enhancement) in the ESI source, ensuring reliable and reproducible ionization.

Step 2: UHPLC Separation

-

Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 10 minutes.

-

Causality: The sulfoxide group imparts distinct polarity compared to the parent thioether. The gradient ensures adequate retention and separation from endogenous isobaric compounds. Formic acid provides the necessary protons for efficient [M+H]+ adduct formation.

Step 3: HRAM Mass Spectrometry (Orbitrap/Q-TOF)

-

Action: Operate in ESI+ mode. Set resolution to ≥70,000 FWHM at m/z 200. Extract ion chromatograms (XIC) at m/z 291.9638 and 293.9617 with a mass tolerance window of ±5 ppm.

-

Causality: High resolution separates the target analyte from background chemical noise. The ±5 ppm window ensures that only ions with the exact elemental composition of C9H11BrNO3S+ are integrated, drastically reducing false positives.

Step 4: Self-Validation & Data Processing

-

Action: Calculate the peak area ratio of m/z 291.9638 to 293.9617. Accept the peak only if the ratio is 1.00 ± 0.10 and the mass error is <5 ppm.

-

Causality: This is the core of the self-validating system. Even if a matrix interference shares the exact mass of the 79Br isotopologue, it is statistically impossible for it to also possess the exact mass and precise relative abundance of the 81Br isotopologue. Failure to meet this criterion automatically flags the data point as an artifact, ensuring absolute data trustworthiness.

Sources

The Role of S-(4-Bromophenyl)cysteine Sulfoxide in Modulating Oxidative Stress Pathways: A Mechanistic and Methodological Investigation

An In-Depth Technical Guide for Researchers

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] S-aryl-cysteine sulfoxides, a class of organosulfur compounds, have garnered significant attention for their potential to modulate cellular redox homeostasis. While much research has focused on naturally occurring analogues like S-allyl-l-cysteine sulfoxide from garlic, synthetic derivatives such as S-(4-Bromophenyl)cysteine sulfoxide present an opportunity to systematically investigate structure-activity relationships and therapeutic potential. This guide provides a comprehensive technical overview of the hypothesized role of S-(4-Bromophenyl)cysteine sulfoxide in oxidative stress, focusing on its interaction with the Keap1-Nrf2 signaling pathway. We present a framework for its investigation, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Landscape of Oxidative Stress and S-Aryl-Cysteine Sulfoxides

Cellular metabolism inevitably generates reactive oxygen species (ROS), such as superoxide anions (O₂•−) and hydrogen peroxide (H₂O₂).[2] Under physiological conditions, these are efficiently neutralized by endogenous antioxidant systems.[3] However, a persistent imbalance leads to oxidative stress, causing damage to vital biomolecules including lipids, proteins, and DNA.[4] This cumulative damage is implicated in the progression of numerous chronic diseases.[1]

The cellular defense against oxidative stress is a tightly regulated process, with the Keap1-Nrf2 pathway standing as a master regulator of antioxidant responses.[1][5] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and detoxification enzymes.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8]

S-aryl-cysteine sulfoxides and their derivatives, found in plants like garlic (Allium sativum), are known for their health-promoting properties, including antioxidant and anti-inflammatory effects.[9][10][11] These compounds are believed to exert their protective effects by acting as electrophiles that can react with specific cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction, which allows Nrf2 to stabilize, translocate to the nucleus, and initiate the transcription of antioxidant response element (ARE)-dependent genes.[5][9]

This guide focuses on S-(4-Bromophenyl)cysteine sulfoxide, a synthetic analogue that allows for controlled studies absent the metabolic complexities of natural extracts. We will explore its proposed mechanism of action and provide a robust experimental framework to validate its role as a modulator of oxidative stress pathways.

Synthesis and Chemical Properties of S-(4-Bromophenyl)cysteine Sulfoxide

The synthesis of S-aryl-cysteine derivatives is a well-established area of organic chemistry.[12] Generally, these compounds can be prepared via nucleophilic substitution reactions. The synthesis of the cysteine conjugate, S-(4-Bromophenyl)cysteine, typically involves the reaction of a cysteine source with an aryl halide. Subsequent controlled oxidation of the sulfide yields the corresponding sulfoxide.

Various methods for the synthesis of sulfoxides exist, including the use of oxidizing agents like hydrogen peroxide in the presence of a catalyst.[13][14][15] The resulting S-(4-Bromophenyl)cysteine sulfoxide is a chiral molecule whose stereochemistry may influence its biological activity. The key chemical feature relevant to its biological action is the potential for it or its metabolites to act as an electrophile, capable of reacting with nucleophilic thiol groups on proteins like Keap1. In vitro studies have shown that cysteine conjugate sulfoxides can be metabolized by enzymes such as cysteine conjugate β-lyases, potentially liberating reactive thiol-containing compounds.[16]

Proposed Mechanism of Action: The Keap1-Nrf2 Signaling Axis

We hypothesize that S-(4-Bromophenyl)cysteine sulfoxide, or a metabolite thereof, functions as an activator of the Nrf2 antioxidant pathway. This mechanism is central to the cell's ability to counteract oxidative insults.

The core steps are as follows:

-

Keap1 Modification: Under oxidative stress or in the presence of electrophilic inducers, specific highly reactive cysteine sensors within Keap1 are modified. This modification disrupts the Keap1-Nrf2 complex.[5][9]

-

Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1-mediated degradation, Nrf2 protein levels stabilize. Nrf2 then translocates from the cytoplasm into the nucleus.[8]

-

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of its target genes.[1][8]

-

Upregulation of Cytoprotective Enzymes: This binding initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes. Key examples include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and recycling (e.g., glutamate-cysteine ligase).[7] It also includes primary antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][7]

The diagram below illustrates this proposed signaling cascade.

Caption: Proposed Keap1-Nrf2 activation by S-(4-Bromophenyl)cysteine sulfoxide.

Experimental Validation Framework

To test the hypothesis that S-(4-Bromophenyl)cysteine sulfoxide mitigates oxidative stress via the Nrf2 pathway, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to interrogate this mechanism. We recommend using a metabolically competent cell line, such as human hepatocellular carcinoma (HepG2) cells, which are widely used for toxicology and oxidative stress studies.[17]

The overall experimental workflow is depicted below.

Caption: High-level workflow for validating compound activity.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[18][19]

Materials:

-

HepG2 cells

-

96-well black, clear-bottom tissue culture plates

-

H₂DCFDA (e.g., from Thermo Fisher Scientific)

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)-free culture medium

-

Oxidative stressor (e.g., hydrogen peroxide, H₂O₂; or tert-butyl hydroperoxide, tBHP)

-

S-(4-Bromophenyl)cysteine sulfoxide

-

Fluorescence microplate reader (Excitation/Emission ~495/529 nm)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

-

Compound Pre-treatment: Remove the culture medium. Treat cells with various concentrations of S-(4-Bromophenyl)cysteine sulfoxide (e.g., 1, 10, 50 µM) or vehicle control for a predetermined time (e.g., 4-24 hours).

-

Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA in FBS-free medium to each well.

-

Incubation: Incubate the plate for 45 minutes at 37°C, protected from light.

-

Induction of Oxidative Stress: Remove the H₂DCFDA solution and wash once with warm PBS. Add 100 µL of the oxidative stressor (e.g., 100 µM H₂O₂) in FBS-free medium to the appropriate wells. Include wells with the compound and the stressor.

-

Final Incubation: Incubate for 60 minutes at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader.[20]

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence of treated wells to the vehicle-treated control.

-

A significant decrease in fluorescence in the "Compound + Stressor" group compared to the "Stressor alone" group indicates ROS scavenging or prevention of ROS formation.

Protocol: Quantification of Total Glutathione (GSH)

This protocol measures total glutathione using the DTNB-GSSG reductase recycling assay.[21] DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), or Ellman's reagent) reacts with GSH to produce a yellow product (TNB), which is measured at 412 nm.

Materials:

-

HepG2 cells cultured in 6-well plates

-

Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)

-

DTNB solution

-

NADPH

-

Glutathione Reductase (GR)

-

GSH standard

-

96-well clear microplate

-

Microplate reader with 412 nm absorbance filter

Procedure:

-

Cell Culture and Treatment: Plate HepG2 cells in 6-well plates. Treat with the compound and/or stressor as described in 4.1.

-

Sample Preparation:

-

Assay:

-

Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes (kinetic reading).[21][23]

-

Protein Normalization: Use the protein pellet from step 2 to perform a Bradford or BCA protein assay to normalize the GSH content to the total protein concentration.[17]

Data Analysis:

-

Calculate the rate of TNB formation (ΔAbs/min) for each sample and standard.

-

Plot the standard curve and determine the GSH concentration in the samples.

-

Normalize to protein concentration. An increase in the GSH level in compound-treated cells suggests enhanced antioxidant capacity.

Protocol: Antioxidant Enzyme Activity Assays

Assessing the activity of key antioxidant enzymes provides direct evidence of a functional Nrf2 response. Commercial kits are available, but established spectrophotometric methods are also robust.

A. Superoxide Dismutase (SOD) Activity:

-

Principle: Measures the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.[24]

-

Measurement: Decrease in absorbance at ~560 nm.

B. Catalase (CAT) Activity:

-

Principle: Measures the rate of decomposition of hydrogen peroxide (H₂O₂).[24][25]

-

Measurement: Decrease in absorbance at 240 nm as H₂O₂ is consumed.

C. Glutathione Peroxidase (GPx) Activity:

-

Principle: Measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.[24][25]

-

Measurement: Decrease in absorbance at 340 nm due to NADPH consumption.

General Procedure for Enzyme Assays:

-

Lysate Preparation: Prepare cell lysates from treated cells in a suitable non-denaturing buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate for normalization.

-

Assay Performance: Perform each assay according to established protocols, using a spectrophotometer or microplate reader.[24][25][26][27]

-

Data Analysis: Calculate the specific activity (e.g., U/mg protein). An increase in the activity of these enzymes following compound treatment would strongly support Nrf2 pathway activation.

Data Interpretation and Expected Outcomes

The collective results from this experimental framework will provide a comprehensive profile of S-(4-Bromophenyl)cysteine sulfoxide's activity.

| Assay | Parameter Measured | Expected Outcome for Bioactivity | Interpretation |

| ROS Assay | Intracellular ROS levels | Decrease in ROS after stressor | Compound has direct or indirect antioxidant effects. |

| Glutathione Assay | Total cellular GSH | Increase in basal or post-stress GSH | Enhanced reductive capacity and GSH synthesis. |

| Enzyme Activity | SOD, CAT, GPx activity | Increased specific activity | Upregulation of the primary antioxidant enzymatic defense. |

| Western Blot | Nuclear Nrf2, HO-1, NQO1 | Increased protein levels | Confirms activation of the Keap1-Nrf2 pathway. |

A positive result, characterized by reduced ROS, elevated glutathione, and increased antioxidant enzyme activity, would provide compelling evidence that S-(4-Bromophenyl)cysteine sulfoxide is a potent modulator of cellular defense against oxidative stress, likely acting through the Nrf2 pathway.

Conclusion and Future Directions

S-(4-Bromophenyl)cysteine sulfoxide represents a valuable tool for dissecting the role of S-aryl-cysteine sulfoxides in cellular redox regulation. The proposed mechanism, centered on the activation of the Keap1-Nrf2 pathway, provides a clear and testable hypothesis. The experimental framework detailed in this guide offers a robust, multi-faceted approach for researchers to validate this mechanism and quantify the compound's cytoprotective effects.

Future work should focus on in vivo studies to assess the pharmacokinetics, bioavailability, and efficacy of S-(4-Bromophenyl)cysteine sulfoxide in animal models of diseases associated with oxidative stress. Such investigations are critical for translating these fundamental mechanistic insights into tangible therapeutic strategies for a wide range of human pathologies.

References

- The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC. (n.d.). National Center for Biotechnology Information.

- A New Luminescent Assay for Detection of Reactive Oxygen Species. (n.d.). Promega.

- Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC. (n.d.). National Center for Biotechnology Information.

- Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. (n.d.). ResearchGate.

- Reactive Oxygen Species (ROS) Detection. (n.d.). BMG LABTECH.

- Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives. (2022, September 2). MDPI.

- Microplate Assays for Reactive Oxygen Species. (n.d.). Thermo Fisher Scientific.

- Reactive Oxygen Species (ROS) Assays. (n.d.). Cell Biolabs, Inc..

- Hep G2 Hepatocyte Glutathione Assay. (2016, April 15). National Center for Biotechnology Information.

- Total Glutathione Assay (TGA). (n.d.). ScienCell Research Laboratories.

- Product Manual for Glutathione Activity Assay Kit (96 Well Version). (n.d.). Northwest Life Science Specialties, LLC.

- Total Glutathione Quantification Kit Technical Manual. (2016, February 17). Dojindo Molecular Technologies.

- Under oxidative stress, Nrf2 detaches from Keap1 and translocates to... (n.d.). ResearchGate.

- The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. (n.d.). National Center for Biotechnology Information.

- Glutathione Protocol. (2013, April 3). Mouse Metabolic Phenotyping Centers.

- In-Gel Assay to Evaluate Antioxidant Enzyme Response to Silver Nitrate and Silver Nanoparticles in Marine Bivalve Tissues. (2022, March 8). MDPI.

- US6765109B1 - Preparation of S-aryl-cysteine and its derivatives. (n.d.). Google Patents.

- S-aryl-L-cysteine Sulphoxides and Related Organosulphur Compounds Alter Oral Biofilm Development and AI-2-based Cell-Cell Communication. (2014, November 15). PubMed.

- How can i measure the antioxidant enzyme CAT,SOD,GPx in Fish tissues exposed to pesticide? (2015, August 11). ResearchGate.

- S-Allyl-L-cysteine | Apoptosi Inducer. (n.d.). MedChemExpress.

- Superoxide dismutase, glutathione peroxidase and catalase activities in patients with viral hepatitis C. (2020, April 10). OAText.

- Full article: Determination of oxidative stress levels and some antioxidant enzyme activities in prostate cancer. (2018, October 15). Taylor & Francis.

- Sulfuric Odor Precursor S-Allyl-l-Cysteine Sulfoxide in Garlic Induces Detoxifying Enzymes and Prevents Hepatic Injury. (2019, September 10). MDPI.

- Synthesis of cysteine sulfoxides and related compounds occurring in wild onions. (2019, July 11). Philipps-Universität Marburg.

- Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC. (n.d.). National Center for Biotechnology Information.

- Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population - PMC. (n.d.). National Center for Biotechnology Information.

- Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC. (2019, December 27). National Center for Biotechnology Information.

- Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. (2019, December 27). PubMed.

- Therapeutic effects of S-allyl-L-cysteine in a mouse endometriosis model and its immunomodulatory effects via regulation of T cell subsets and cytokine expression. (2024, August 2). PubMed.

- S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. (2024, February 4). MDPI.

- Cysteine Sulfoxides Enhance Steroid Hormone Production via Activation of the Protein Kinase A Pathway in Testis-Derived I-10 Tumor Cells. (2020, October 14). MDPI.

- A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides. (1993, October 5). PubMed.

- (s)-(-)-methyl p-bromophenyl sulfoxide. (n.d.). Organic Syntheses.

- Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future. (n.d.). ScienceDirect.

- Sulfoxide synthesis by C-S coupling reaction or sulfinylation. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020, November 17). MDPI.

- Targeting Cysteine Oxidation in Thrombotic Disorders. (2024, January 9). MDPI.

- Synthesis of cysteine sulfoxides and related compounds occurring in wild onions. (n.d.). Publikationsserver UB Marburg.

- Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. (n.d.). Frontiers.

- Comprehensive analyses of the cysteine thiol oxidation of PKM2 reveals the effects of multiple oxidation on cellular oxidative stress response. (2020, May 19). bioRxiv.

- Non-stereoselective decomposition of (±)-S-alk(en)yl-l-cysteine sulfoxides to antibacterial thiosulfinates catalyzed by C115H mutant methionine γ-lyase from Citrobacter freundii. (n.d.). PubMed.

- (PDF) The Organophosphorus Sulfenyl Bromides as Versatile Reagents for Cysteine Derivatives Functionalization by Unsymmetrical Disulfide Bond Formation. (n.d.). ResearchGate.

Sources

- 1. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 2. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. mmpc.org [mmpc.org]

- 22. sciencellonline.com [sciencellonline.com]

- 23. nwlifescience.com [nwlifescience.com]

- 24. oatext.com [oatext.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

identifying S-(4-Bromophenyl)cysteine sulfoxide in biological samples

Whitepaper: Advanced Analytical Workflows for the Identification of S-(4-Bromophenyl)cysteine Sulfoxide in Biological Matrices

Introduction & Metabolic Grounding

As a Senior Application Scientist, I approach the quantification of xenobiotic metabolites not merely as a procedural task, but as a system of interconnected chemical equilibria. Identifying S-(4-Bromophenyl)cysteine sulfoxide—a highly polar, oxidatively labile downstream product of bromobenzene metabolism—presents unique analytical challenges.

When biological systems are exposed to bromobenzene, it undergoes rapid biotransformation in the liver via Cytochrome P450 enzymes to form the reactive electrophile bromobenzene-3,4-epoxide. To mitigate hepatotoxicity, the body neutralizes this epoxide through the mercapturic acid pathway (MAP)[1]. Glutathione S-transferase (GST) conjugates the epoxide with glutathione, which is subsequently degraded by γ -glutamyltransferase (GGT) and dipeptidases to form S-(4-bromophenyl)cysteine[2]. From here, the sulfur atom can undergo S-oxidation (mediated by flavin-containing monooxygenases or CYPs) to form the target biomarker: S-(4-Bromophenyl)cysteine sulfoxide .

Figure 1: Biotransformation of bromobenzene into S-(4-Bromophenyl)cysteine sulfoxide.

Designing a Self-Validating Extraction Protocol

A robust analytical protocol must be a self-validating system. Every step in sample preparation must account for the physical chemistry of the analyte. Because sulfoxides are highly polar, zwitterionic, and prone to spontaneous reduction or further oxidation during extraction, standard organic solvent precipitation often fails.

Step-by-Step Methodology: Plasma and Urine Extraction

-

Aliquot & Isotope Spiking: Transfer 100 µL of biological sample (plasma or urine) into a low-bind microcentrifuge tube. Immediately spike with 10 µL of a stable isotope-labeled internal standard (IS), such as a 13 C/ 15 N or deuterated analog.

-

Causality: Low-bind tubes prevent the non-specific adsorption of polar metabolites. Spiking the IS at step zero normalizes all subsequent volumetric losses and matrix-induced ion suppression during mass spectrometry[3].

-

-

Protein Precipitation: Add 20 µL of ice-cold 50% Trichloroacetic acid (TCA) to the samples.

-

Causality: While cold acetonitrile is the industry default for protein crash, it yields poor recovery for highly hydrophilic sulfoxides. TCA rapidly denatures matrix proteins while maintaining an acidic, highly aqueous environment that thermodynamically stabilizes the sulfoxide moiety against degradation[3].

-

-

Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Supernatant Isolation: Carefully transfer 80 µL of the clear supernatant into an autosampler vial equipped with a deactivated glass insert, storing at 4°C until injection.

Chromatographic and Mass Spectrometric Resolution

To achieve absolute confidence in the identification of S-(4-Bromophenyl)cysteine sulfoxide, we leverage the unique isotopic signature of the molecule coupled with specialized stationary phases.

UHPLC Separation: Standard C18 columns suffer from phase collapse under highly aqueous conditions, causing polar sulfoxides to elute in the void volume. We utilize a High-Strength Silica (HSS) T3 column (100 × 2.1 mm, 1.8 µm) which is specifically designed to retain polar compounds in 100% aqueous mobile phases. The gradient begins at 99% Mobile Phase A (Water + 0.1% Formic Acid) and slowly ramps to 30% Mobile Phase B (Acetonitrile + 0.1% Formic Acid). This slow ramp prevents early co-elution with ion-suppressing matrix components like creatinine.

Mass Spectrometry (ESI+ MRM): Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This provides a built-in, self-validating diagnostic signature. When monitoring the protonated precursor [M+H]+ of S-(4-Bromophenyl)cysteine sulfoxide (Exact mass ≈ 291 Da), the mass spectrometer will detect a characteristic doublet at m/z 292 and 294 of equal intensity. By programming the Multiple Reaction Monitoring (MRM) method to require both transitions to co-elute with identical peak shapes, we mathematically eliminate the possibility of false positives from isobaric matrix interferences.

Figure 2: LC-MS/MS analytical workflow for quantifying cysteine sulfoxides in samples.

Quantitative Validation Metrics

The following table summarizes the target analytical validation parameters required to ensure the method is reliable for toxicological or pharmacokinetic screening. These benchmarks are extrapolated from validated LC-MS/MS protocols for related aliphatic and aromatic cysteine sulfoxides[3].

| Parameter | Matrix | Target Specification | Causality / Significance |

| Limit of Detection (LOD) | Urine / Plasma | ≤ 0.05 µM | Ensures detection of low-level environmental or occupational bromobenzene exposure. |

| Linear Dynamic Range | Urine / Plasma | 1.0 – 700 µM | Accommodates both trace endogenous levels and acute toxicity spikes without detector saturation. |

| Intra-day Precision (RSD) | Urine | < 10% | Validates the stability of the sulfoxide moiety during the immediate extraction and injection cycle. |

| Inter-day Precision (RSD) | Plasma | < 15% | Confirms that the TCA precipitation method prevents long-term analyte degradation in the autosampler. |

| Extraction Recovery | Urine / Plasma | > 80% | Proves that the highly polar zwitterion is not lost to the protein pellet or adsorbed to plasticware. |

References

-

Title: Effect of a Cysteine Prodrug, L-2-oxothiazolidine-4-carboxylic Acid, on the Metabolism and Toxicity of Bromobenzene: An Acute Study Source: PubMed (Canadian Journal of Physiology and Pharmacology) URL: [Link]

-

Title: The mercapturic acid pathway Source: Taylor & Francis (Critical Reviews in Toxicology) URL: [Link]

-

Title: An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards Source: MDPI (Molecules) URL: [Link]

Sources

Chemical Properties and Solubility Profile of S-(4-Bromophenyl)cysteine Sulfoxide: A Technical Guide for Drug Development and Biomarker Research

Executive Summary

As a Senior Application Scientist navigating the intersection of xenobiotic metabolism and synthetic drug development, understanding the physicochemical behavior of intermediate metabolites is paramount. S-(4-Bromophenyl)cysteine sulfoxide (CAS: 152406-99-0)[1] is a highly specific organosulfur compound. It serves as a critical intermediate in the mercapturic acid pathway, bridging the gap between initial glutathione conjugation and final urinary excretion of halogenated aromatics[2][3].

Unlike its unoxidized thioether counterpart, the introduction of the sulfoxide (S=O) moiety fundamentally alters the molecule's thermodynamic solubility, stereochemical complexity, and enzymatic affinity[2]. This whitepaper provides an in-depth analysis of its chemical properties, predictive solubility profiles, and self-validating experimental workflows designed for rigorous pharmaceutical and toxicological research.

Structural and Chemical Properties

The molecular architecture of S-(4-Bromophenyl)cysteine sulfoxide dictates its unique behavior in solution and biological matrices. The molecule (Molecular Weight: 292.15 g/mol , Formula: C9H10BrNO3S)[4] comprises three distinct functional domains:

-

The Zwitterionic Amino Acid Backbone : At physiological pH, the carboxylate group is deprotonated and the primary amine is protonated. This zwitterionic nature provides a strong permanent dipole, anchoring the molecule's aqueous solubility.

-

The 4-Bromophenyl Ring : A highly lipophilic, electron-withdrawing halogenated aryl group. This domain drives hydrophobic interactions and significantly restricts aqueous dissolution by increasing the energetic cost of cavity formation in water.

-

The Sulfoxide (S=O) Moiety : The oxidation of the sulfur atom introduces a strong localized dipole and a hydrogen-bond acceptor site. Crucially, it also introduces a second chiral center (in addition to the α -carbon of the cysteine moiety), resulting in diastereomers.

Biological studies have demonstrated that enzymes such as C-S lyases exhibit significantly altered kinetics depending on the oxidation state of the sulfur, with some enzymes showing up to nine times more activity with S-phenylcysteine sulfoxides than with their unoxidized counterparts[2][3].

Table 1: Physicochemical Properties Summary

| Property | Value | Mechanistic Impact |

| CAS Number | 152406-99-0 | Unique identifier for the specific sulfoxide derivative. |

| Molecular Formula | C9H10BrNO3S | Defines the stoichiometric mass balance for analytical assays. |

| Molecular Weight | 292.15 g/mol | Utilized for molarity calculations in in vitro assays. |

| Stereochemistry | Chiral ( α -C and S) | Diastereomeric packing affects crystal lattice energy and dissolution rate. |

Solubility Profile & Thermodynamic Behavior

Solubility is not merely a static value; it is a dynamic equilibrium dictated by the interplay between crystal lattice energy (solid state) and solvation energy (liquid state). The solubility of S-(4-Bromophenyl)cysteine sulfoxide is a tug-of-war between the hydrating zwitterion/sulfoxide and the hydrophobic bromophenyl ring.

The sulfoxide oxygen acts as a potent hydrogen-bond acceptor, which marginally increases aqueous solubility compared to S-(4-bromophenyl)cysteine. However, it exhibits exceptional solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) due to highly favorable dipole-dipole interactions.

Table 2: Empirical Solubility Profile (at 25°C)

| Solvent System | Estimated Solubility | Mechanistic Rationale |

| Water (pH 7.0) | 1.5 - 3.0 mg/mL | Zwitterionic backbone enables partial hydration; limited by the hydrophobic bromophenyl ring. |

| DMSO | > 30.0 mg/mL | Strong dipole-dipole interactions between the sulfoxide moiety and the polar aprotic solvent. |

| Methanol | 8.0 - 12.0 mg/mL | Moderate H-bond donation/acceptance bridging the zwitterion and organic moiety. |

| PBS (pH 7.4) | 2.0 - 4.0 mg/mL | Ionic strength slightly shields zwitterion charges, marginally altering the hydration sphere. |

Mechanistic Insights & Biological Relevance

In xenobiotic metabolism, halogenated benzenes (like bromobenzene) are detoxified via the mercapturic acid pathway. The sulfoxidation of the cysteine conjugate is a critical phase, often mediated by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450 enzymes.

Metabolic pathway of bromobenzene highlighting the formation of the sulfoxide intermediate.

Experimental Workflows

To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes an internal control to prove that the data generated is an artifact of the chemical's true nature, not an experimental error.

Protocol 1: Determination of Equilibrium Thermodynamic Solubility

Causality: Kinetic solubility methods (e.g., solvent shifting) often result in metastable supersaturated solutions. To determine the true thermodynamic solubility necessary for formulation and dosing, a Shake-Flask method must be employed.

Step-by-Step Methodology:

-

Solute Addition: Add an excess of crystalline S-(4-Bromophenyl)cysteine sulfoxide (~50 mg) to 5 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

-

Isothermal Equilibration: Seal the vial and agitate at 300 RPM in a temperature-controlled orbital shaker at 25.0 ± 0.1°C for 48 hours. Why 48 hours? Sulfoxides can have slow dissolution kinetics due to complex hydrogen-bonding networks in the solid state.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate appropriately and analyze via Reverse-Phase HPLC (RP-HPLC) using a C18 column and UV detection at ~220 nm.

-

Self-Validation (Solid-State Verification): Recover the solid pellet from Step 3, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Rationale: This proves that the measured solubility corresponds to the initial polymorph and that no solvent-mediated phase transition or hydrate formation occurred during equilibration.

Self-validating shake-flask workflow for determining equilibrium thermodynamic solubility.

Protocol 2: Stability-Indicating HPLC Assay

Causality: Sulfoxides are intermediate oxidation states. Under thermal or oxidative stress, they can disproportionate, reduce back to the thioether, or oxidize further to the sulfone. A standard HPLC method is useless unless it is proven to separate these specific species.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The TFA suppresses the ionization of the carboxylate group, improving peak shape.

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes on a sub-2 µm C18 column.

-

Self-Validation (Forced Degradation Controls):

-

Oxidative Control: Spike a sample of the sulfoxide with 0.1% H2O2 and incubate for 2 hours to force the formation of S-(4-Bromophenyl)cysteine sulfone.

-

Reductive Control: Spike a sample with 10 mM Dithiothreitol (DTT) to force reduction back to S-(4-Bromophenyl)cysteine.

-

-

Resolution Confirmation: Inject the forced degradation samples. The method is only validated if the parent sulfoxide peak achieves baseline resolution ( Rs>1.5 ) from both the forced sulfone and thioether peaks.

References

-

LookChemicals / ChemBK Database. "152406-99-0 S-(4-bromophenyl)cysteine sulfoxide - Properties and Identifiers." LookChemicals. Available at:[Link][1][4]

-

National Institutes of Health (NIH). "Enzymes Involved in Processing Glutathione Conjugates." PubMed Central (PMC). Available at:[Link][2][3]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 151098, N-Acetyl-S-(4-bromophenyl)cysteine." PubChem. Available at:[Link][5]

Sources

- 1. 152406-99-0,S-(4-bromophenyl)cysteine sulfoxide [lookchemicals.com]

- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Index 1524 [chembk.com]

- 5. N-Acetyl-S-(4-bromophenyl)cysteine | C11H12BrNO3S | CID 151098 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemical Architecture and Diastereoselective Synthesis of S-(4-Bromophenyl)cysteine Sulfoxide

Executive Summary

The oxidation of S-substituted cysteines to their corresponding sulfoxides is a fundamental transformation in both synthetic medicinal chemistry and xenobiotic metabolism. S-(4-Bromophenyl)-L-cysteine serves as a critical non-coded amino acid building block, particularly in the development of potent HIV-1 protease inhibitors [1] and as a model substrate for evaluating phase I metabolic pathways [5].

This technical guide provides an in-depth analysis of the stereochemical dynamics involved in the sulfoxidation of S-(4-bromophenyl)-L-cysteine. By examining the causality behind chemical versus biocatalytic oxidation methodologies, this whitepaper establishes self-validating protocols for the controlled synthesis, separation, and analytical verification of its diastereomers.

Structural and Stereochemical Principles

The structural complexity of S-(4-bromophenyl)cysteine sulfoxide arises from the presence of two distinct chiral centers: the fixed α -carbon of the amino acid backbone and the newly formed stereogenic sulfur atom.

The α -Carbon Stereocenter

Unlike most naturally occurring L-amino acids which possess an (S) configuration, L-cysteine and its S-alkylated derivatives possess an (2R) configuration. According to Cahn-Ingold-Prelog (CIP) priority rules, the sulfur-containing side chain ( −CH2−S−Ar ) takes precedence over the carboxylate group ( −COOH ) due to the higher atomic number of sulfur (16) compared to oxygen (8).

The Sulfur Stereocenter

The oxidation of the thioether to a sulfoxide introduces a chiral axis at the sp3 -hybridized sulfur atom, which retains a stereochemically active lone pair of electrons. The CIP priorities at the sulfur atom are assigned as follows:

-

=O (Oxygen, atomic number 8)

-

−C6H4Br (Aryl carbon, bonded to C, C, C in the aromatic system)

-

−CH2CH(NH2)COOH (Aliphatic carbon, bonded to C, H, H)

-

Lone Pair (Lowest priority)

Because the oxidation can occur on either the re or si face of the prochiral sulfide, the reaction generates two distinct diastereomers: (RS,2R) and (SS,2R) [3].

Mechanistic Pathways of Sulfoxidation

The choice of oxidation methodology dictates the stereochemical outcome of the reaction. Chemical oxidation typically proceeds via an unconstrained transition state, yielding a near 1:1 diastereomeric mixture. In contrast, biocatalytic approaches leverage the highly constrained chiral pockets of enzymes to achieve absolute stereocontrol.

Figure 1: Mechanistic divergence in the oxidation of S-(4-Bromophenyl)-L-cysteine.

Chemical Oxidation Dynamics

Using hydrogen peroxide ( H2O2 ) in glacial acetic acid is a highly effective, transition-metal-free method for sulfoxidation [4]. The causality behind selecting glacial acetic acid is twofold: it acts as a solvent that solubilizes the hydrophobic aryl ring, and it reacts in situ with H2O2 to generate peracetic acid. Peracetic acid is a superior electrophilic oxygen transfer agent compared to aqueous H2O2 , allowing the reaction to proceed rapidly at room temperature, thereby minimizing the risk of overoxidation to the achiral sulfone.

Biocatalytic Stereoselectivity

Flavin-containing monooxygenases (FMOs) catalyze the highly stereoselective S-oxygenation of S-substituted cysteines[2]. The stereoselectivity is caused by the rigid architecture of the FMO active site, which strictly dictates the trajectory of the sulfide's nucleophilic attack on the C4α -hydroperoxyflavin intermediate. This spatial restriction prevents the sulfide from rotating, ensuring oxygen transfer occurs exclusively to one enantiotopic face.

Experimental Methodologies (Self-Validating Protocols)

To ensure the highest standards of scientific integrity, the following protocols are designed as self-validating systems incorporating built-in controls and mass-balance checks.

Protocol A: Chemical Synthesis of Racemic Sulfoxide

Objective: Generate a diastereomeric mixture of S-(4-bromophenyl)-L-cysteine sulfoxide for analytical standards.

-

Reaction Setup: Dissolve 2.0 mmol of S-(4-bromophenyl)-L-cysteine in 5.0 mL of glacial acetic acid at 20°C.

-

Internal Standard Addition: Add 0.5 mmol of biphenyl as an inert internal standard. Causality: Biphenyl does not oxidize under these conditions and allows for precise quantitative LC-MS tracking of mass balance.

-

Oxidant Introduction: Dropwise add 2.2 mmol of 30% aqueous H2O2 . Maintain the temperature strictly below 25°C using a water bath to prevent thermal runaway and subsequent sulfone formation[4].

-

Self-Validation Check: At t=30 min, analyze an aliquot via LC-MS. The reaction is validated if the sulfide peak ( M+ ) decreases proportionally to the rise of the sulfoxide peak ( M+16 ), with the sulfone peak ( M+32 ) remaining <2% . The area ratio of the internal standard to the total reaction mass must remain constant.

-

Quenching & Isolation: Quench the reaction with saturated sodium thiosulfate to neutralize unreacted peroxides. Lyophilize the aqueous layer to yield the crude diastereomeric mixture.

Protocol B: Biocatalytic Stereoselective Sulfoxidation

Objective: Synthesize enantiopure (RS,2R) or (SS,2R) sulfoxide using recombinant FMOs.

-

Enzyme Preparation: Suspend recombinant FMO (e.g., AsFMO1) in 50 mM Tris-HCl buffer (pH 7.5) containing 100 μ M FAD.

-

Reaction Initiation: Add 1.0 mmol of S-(4-bromophenyl)-L-cysteine and 1.5 mmol of NADPH.

-

Negative Control (Critical Validation): Run a parallel reaction identical to the main vessel but omit the NADPH cofactor. Causality: FMOs require NADPH to reduce the FAD prosthetic group. If sulfoxide forms in this control vessel, it indicates background auto-oxidation by dissolved oxygen, which would invalidate the stereoselectivity of the main reaction.

-

Incubation: Incubate at 30°C for 4 hours under gentle orbital shaking (150 rpm) to ensure optimal oxygen mass transfer.

-

Termination: Terminate the reaction by heating to 80°C for 5 minutes to denature the biocatalyst, followed by centrifugation to pellet the precipitated proteins.

Protocol C: Diastereomer Separation and Validation

Because diastereomers possess different physical properties, they can be separated chromatographically.

Figure 2: Experimental workflow for diastereomer separation and analytical validation.

-

Chromatography: Inject the crude mixture from Protocol A onto a preparative Chiral HPLC column utilizing an amylose-based stationary phase (e.g., Chiralpak AD).

-

Elution: Use an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the carboxylate group, preventing peak tailing and ensuring baseline resolution of the diastereomers.

-

Validation: Analyze the isolated fractions via 1H NMR. The diastereomers will exhibit distinct chemical shifts for the α -proton and the diastereotopic methylene protons adjacent to the chiral sulfur center [3].

Quantitative Data Analysis

The following table synthesizes the expected quantitative outcomes of the methodologies discussed, providing a comparative baseline for experimental design.

| Oxidation Methodology | Oxidant / Catalyst | Typical Yield (%) | Diastereomeric Excess (de) | Sulfone Overoxidation Risk |

| Chemical (Peracid) | mCPBA / CH2Cl2 | 80 - 85% | <5% (Near 1:1 mixture) | Moderate (Requires strict stoichiometry) |

| Chemical (Green) | H2O2 / Glacial AcOH | 90 - 95% | <10% (Slight kinetic bias) | Low (If temp. kept <25∘C ) |

| Biocatalytic | FMO / NADPH / O2 | 70 - 80% | >98% (Highly selective) | Negligible (Enzyme specificity) |

Table 1: Comparative analysis of sulfoxidation methodologies for S-(4-Bromophenyl)-L-cysteine.

Conclusion

The synthesis and characterization of S-(4-bromophenyl)cysteine sulfoxide diastereomers require a rigorous understanding of molecular stereochemistry and reaction causality. While transition-metal-free chemical oxidation provides an efficient route to racemic mixtures suitable for analytical standards, biocatalytic oxidation utilizing FMOs is mandatory for achieving the absolute stereocontrol required in advanced drug development and toxicokinetic profiling. By implementing the self-validating protocols outlined in this guide, researchers can ensure robust, reproducible, and verifiable stereochemical outcomes.

References

-

Potent Human Immunodeficiency Virus Type 1 Protease Inhibitors That Utilize Noncoded d-Amino Acids as P2/P3 Ligands. Journal of Medicinal Chemistry (ACS Publications).1

-

Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. ResearchGate.2

-

S-phenyl-L-cysteine Sulfoxide | High-Purity Research Chemical. Benchchem.3

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (NIH) / PMC.4

-

Toxicokinetic studies, principles of (EHC 57, 1986). Inchem.org.5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. S-phenyl-L-cysteine Sulfoxide|High-Purity Research Chemical [benchchem.com]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicokinetic studies, principles of (EHC 57, 1986) [inchem.org]

Mechanism of S-(4-Bromophenyl)cysteine Sulfoxide Formation in Hepatocytes: A Technical Guide

Understanding the biotransformation of halogenated aromatics is critical for predicting hepatotoxicity and designing safer therapeutic compounds. Bromobenzene serves as a classic model for xenobiotic metabolism, undergoing a complex, multi-organelle biotransformation cascade. This guide provides an in-depth mechanistic analysis of how bromobenzene is bioactivated and sequentially processed in hepatocytes to form the highly polar terminal metabolite, S-(4-Bromophenyl)cysteine sulfoxide .

The Mechanistic Pathway: From Parent Toxin to Sulfoxide

The formation of S-(4-Bromophenyl)cysteine sulfoxide is not a single-step reaction but a highly orchestrated interplay of Phase I bioactivation, Phase II conjugation, proteolytic cleavage, and secondary Phase I sulfoxidation.

Step 1: Epoxidation (Phase I Bioactivation)

The pathway initiates in the smooth endoplasmic reticulum. Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) oxidize the aromatic ring of bromobenzene. Causality: The electron-withdrawing nature of the bromine atom directs the oxygen insertion to the sterically and electronically favorable 3,4-position, generating the highly reactive electrophile bromobenzene-3,4-oxide .

Step 2: Glutathione Conjugation & Rearomatization (Phase II)

To prevent the arene oxide from covalently binding to cellular macromolecules, cytosolic Glutathione S-Transferase (GST) rapidly catalyzes the nucleophilic attack of the thiol group of glutathione (GSH) onto the epoxide ring. Causality: This addition initially breaks the aromaticity of the benzene ring, forming a non-aromatic dihydrohydroxy intermediate (e.g., 4-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol)1[1]. Driven by the thermodynamic necessity to restore the resonance energy of the aromatic system, this intermediate undergoes dehydration (loss of water), yielding the fully aromatic S-(4-bromophenyl)glutathione .

Step 3: Proteolytic Cleavage (Canalicular Processing)

The bulky GSH conjugate is too large for efficient systemic circulation and renal clearance. At the canalicular membrane, the conjugate undergoes sequential proteolytic cleavage 2[2]. Causality: First, γ -Glutamyltransferase (GGT) cleaves the γ -glutamyl bond. Subsequently, dipeptidases (such as aminopeptidase M) hydrolyze the glycine residue. This strips away the protective peptide bulk, yielding S-(4-bromophenyl)cysteine .

Step 4: Sulfoxidation (Secondary Phase I)

While much of the cysteine conjugate is N-acetylated to form mercapturic acid3[3], the exposed thioether sulfur contains lone pairs of electrons, making it a soft nucleophile. Causality: In the highly oxidative environment of the hepatocyte, Flavin-containing monooxygenases (FMOs) and specific CYPs transfer an oxygen atom to this sulfur, forming S-(4-bromophenyl)cysteine sulfoxide 4[4]. This sulfoxidation drastically increases the molecule's polarity, optimizing it for rapid renal excretion while preventing alternative toxic bioactivation via β -lyase cleavage5[6].

Quantitative Enzyme Kinetics

The following table summarizes the key enzymes driving this metabolic cascade, their localization, and their kinetic significance within the hepatocyte.

| Enzyme System | Subcellular Localization | Metabolic Phase | Catalytic Role & Substrate | Kinetic Significance |

| Cytochrome P450 (CYP2E1/3A4) | Endoplasmic Reticulum | Phase I | Bromobenzene → Bromobenzene-3,4-oxide | Rate-limiting bioactivation step; highly inducible by xenobiotics. |

| Glutathione S-Transferase (GST) | Cytosol / Microsomes | Phase II | Epoxide + GSH → Dihydrohydroxy-GS | Rapid detoxification of the electrophile; prevents macromolecular adduction. |

| γ -Glutamyltransferase (GGT) | Canalicular Membrane | Phase II Processing | GS-conjugate → Cysteinylglycine conjugate | Initiates the breakdown of the bulky GSH moiety for transport. |

| Dipeptidases | Canalicular Membrane | Phase II Processing | Cysteinylglycine conjugate → Cysteine conjugate | Yields the free cysteine conjugate, exposing the thioether. |

| Flavin-containing Monooxygenase (FMO) | Endoplasmic Reticulum | Secondary Phase I | Cysteine conjugate → Cysteine sulfoxide | Oxidizes the nucleophilic thioether sulfur; maximizes aqueous solubility. |

Experimental Methodology: Self-Validating Hepatocyte Assay

To accurately quantify the formation of S-(4-Bromophenyl)cysteine sulfoxide, researchers must use intact cellular systems rather than isolated microsomes, as the pathway requires the sequential action of cytosolic, microsomal, and canalicular enzymes.

Step-by-Step Protocol

-

Hepatocyte Preparation: Thaw cryopreserved primary human hepatocytes in William's E Medium supplemented with dexamethasone and insulin. Plate at a density of 1×106 cells/mL.

-

Causality: Primary hepatocytes maintain the necessary endogenous pools of GSH and the spatial organization of Phase I/II/III enzymes required to execute the full pathway.

-

-

Dosing & Self-Validation Controls: Dose the cells with 50 µM Bromobenzene (dissolved in <0.1% DMSO).

-

Self-Validating System: In a parallel control well, pre-incubate cells with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If sulfoxide formation is strictly biological, ABT will abolish its appearance, validating that the metabolite is not an abiotic artifact. Furthermore, an abiotic stability control (cell-free media + S-(4-bromophenyl)cysteine) must be run to ensure spontaneous oxidation does not skew results.

-

-

Time-Course Sampling: Extract 50 µL aliquots of the cell suspension at 0, 15, 30, 60, and 120 minutes.

-

Causality: Capturing early time points is critical because intermediate GSH and cysteine conjugates are transient and rapidly flux through the pathway.

-

-

Acetonitrile Quenching: Immediately mix the aliquot with 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope internal standard.

-

Causality: Cold ACN instantly precipitates proteins and halts all enzymatic activity. This is crucial because the thioether sulfur is highly susceptible to ex vivo oxidation during sample handling; immediate quenching locks the metabolite profile.

-

-

Centrifugation & LC-MS/MS Analysis: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for the sulfoxide (m/z ~294 → product ions).

Visualizations

The Biochemical Pathway

Metabolic pathway of bromobenzene to S-(4-bromophenyl)cysteine sulfoxide in hepatocytes.

The Analytical Workflow

Step-by-step in vitro experimental workflow for self-validating metabolite quantification.

References

- Stereoselective formation of bromobenzene glutathione conjug

- Enzymes Involved in Processing Glutathione Conjug

- Toxicological Review of Bromobenzene - EPA NEPIS.

- Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC, NIH.

- Metabolism of Glutathione S-Conjugates: Multiple P

Sources

- 1. Stereoselective formation of bromobenzene glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of S-(4-Bromophenyl)cysteine Sulfoxide from Urine

Introduction & Toxicological Context

Bromobenzene is a widely studied model hepatotoxin and industrial chemical. Its biotransformation and subsequent detoxification primarily occur via the mercapturic acid pathway (1)[1]. Following exposure, cytochrome P450 enzymes oxidize bromobenzene to the reactive electrophile bromobenzene-3,4-oxide, which is rapidly conjugated with glutathione by glutathione S-transferases (GST) (2)[2].

The resulting glutathione conjugate undergoes sequential enzymatic cleavage by γ-glutamyltransferase (GGT) and dipeptidases to form the intermediate S-(4-Bromophenyl)cysteine (3)[3]. Depending on the species and specific metabolic routing, this intermediate can either be N-acetylated to form a terminal mercapturic acid or oxidized to form S-(4-Bromophenyl)cysteine sulfoxide (4)[4]. Quantifying this specific sulfoxide in urine is critical for mapping xenobiotic exposure and understanding species-dependent acetylation/deacetylation dynamics in toxicology (5)[5].

Metabolic pathway of bromobenzene to S-(4-Bromophenyl)cysteine sulfoxide and mercapturic acid.

Chemical Rationale for SPE Sorbent Selection

Expertise & Experience: The Causality of Extraction

S-(4-Bromophenyl)cysteine sulfoxide is a highly polar, zwitterionic metabolite. It possesses a primary amine (pKa ~9.0), a carboxylic acid (pKa ~2.0), and a moderately hydrophobic bromophenyl ring. Traditional liquid-liquid extraction (LLE) struggles to partition this amphoteric molecule into organic solvents, leading to poor recoveries and high matrix effects.

To achieve maximum recovery and matrix cleanup from complex biological fluids like urine, Mixed-Mode Cation Exchange (MCX) is the optimal solid-phase extraction (SPE) chemistry (6)[6]. MCX sorbents feature a hydrophobic reversed-phase backbone (e.g., divinylbenzene) functionalized with strong cation-exchange groups (sulfonic acid).

-

Causality of Acidification: By adjusting the urine to pH 2.0, the carboxylic acid on the analyte is neutralized (protonated), suppressing its negative charge. Simultaneously, the primary amine is fully protonated, bearing a net positive charge.

-

Causality of Retention: The positively charged amine binds strongly to the negatively charged sulfonic acid sites on the sorbent via ionic interactions, while the bromophenyl group engages in hydrophobic interactions with the polymeric backbone.

-

Causality of Washing & Elution: This dual-retention mechanism allows for aggressive washing with 100% organic solvents (like methanol) to remove neutral lipids and acidic interferences without eluting the target analyte. Elution is then triggered by introducing a basic solvent (e.g., 5% NH₄OH in methanol), which deprotonates the amine, breaking the ionic bond and releasing the analyte into the collection tube (6)[6].

Experimental Protocols: Self-Validating System Workflow

To ensure the protocol acts as a self-validating system, an isotopically labeled internal standard (e.g., S-(4-Bromophenyl)cysteine-d4 sulfoxide) must be spiked into the raw urine before any sample preparation. This corrects for matrix effects, variable SPE recovery, and LC-MS/MS ion suppression.

Step-by-Step MCX SPE Methodology

1. Sample Pre-treatment

-

Thaw urine samples at room temperature and centrifuge at 4,000 × g for 10 minutes to remove cellular debris and particulates.

-

Transfer 1.0 mL of the supernatant to a clean 15 mL conical tube.

-

Spike with 10 µL of the internal standard (IS) working solution.

-

Add 1.0 mL of 2% Formic Acid (aq) or 0.1 M HCl to adjust the sample pH to ~2.0. (Causality: Ensures complete protonation of the cysteine amine group for optimal ion exchange).

2. Sorbent Conditioning

-

Use a 60 mg / 3 cc Mixed-Mode Cation Exchange (MCX) cartridge.

-

Pass 2.0 mL of 100% Methanol to wet the hydrophobic backbone.

-

Pass 2.0 mL of 2% Formic Acid (aq) to equilibrate the sorbent at the loading pH.

3. Sample Loading

-

Load the acidified urine sample onto the cartridge.

-

Allow the sample to pass through at a controlled flow rate of 1–2 mL/min using gravity or a light vacuum.

4. Washing (Interference Removal)

-

Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid (aq). (Causality: Removes highly polar, non-basic urine components such as salts and endogenous organic acids).

-

Wash 2 (Organic): Pass 2.0 mL of 100% Methanol. (Causality: Removes neutral and acidic lipophilic interferences. The target remains locked to the sorbent via strong ionic interactions).

-

Dry the cartridge under a high vacuum for 2 minutes to remove residual solvent.

5. Target Elution

-

Elute the target analyte with 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: The high pH neutralizes the primary amine on the analyte, breaking the ionic interaction with the sulfonate groups, while the methanol disrupts hydrophobic binding).

6. Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Initial LC Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Mixed-mode cation exchange (MCX) solid-phase extraction workflow for zwitterionic conjugates.

Data Presentation & Method Validation Summaries

The following tables summarize the expected quantitative performance of the MCX SPE protocol when coupled with LC-MS/MS detection.

Table 1: Physico-Chemical Properties of the Target Analyte

| Parameter | Value / Description |

| Analyte Name | S-(4-Bromophenyl)cysteine sulfoxide |

| Molecular Formula | C₉H₁₀BrNO₃S |

| Monoisotopic Mass | 290.9565 Da |

| Amine pKa | ~9.0 (Basic) |

| Carboxylic Acid pKa | ~2.0 (Acidic) |

| Net Charge at pH 2.0 | +1 (Ideal for Cation Exchange) |

Table 2: Typical Method Validation Metrics (Human Urine Matrix)

| Validation Parameter | Expected Performance Metric | Causality / Note |

| Absolute Recovery | > 88% | Dual-retention mechanism prevents breakthrough during loading and washing. |

| Matrix Effect | < 15% Ion Suppression | Aggressive 100% MeOH wash removes phospholipids and neutral lipids. |

| Intra-day Precision (RSD) | < 6.5% | Standardized flow rates and self-validating internal standard correction. |

| Inter-day Precision (RSD) | < 8.0% | Robustness of the MCX sorbent chemistry across multiple batches. |

| Limit of Detection (LOD) | ~0.5 ng/mL | Achieved via 10x concentration factor (1.0 mL urine to 100 µL extract). |

References

- EPA. "Toxicological Review of Bromobenzene (CAS No. 108-86-1)". Source: epa.gov.

- NIH. "Activation and detoxification of bromobenzene in extrahepatic tissues". Source: nih.gov.

- NIH. "Enzymes Involved in Processing Glutathione Conjugates". Source: nih.gov.

- NIH. "Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide". Source: nih.gov.

- NIH. "Bromobenzene metabolism in the rat and guinea pig". Source: nih.gov.

- NIH. "A new wide-scope, multi-biomarker wastewater-based epidemiology analytical method to monitor the health and well-being of inhabitants at a metropolitan scale". Source: nih.gov.

Sources

- 1. iris.epa.gov [iris.epa.gov]

- 2. Activation and detoxification of bromobenzene in extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Advanced NMR Characterization of S-(4-Bromophenyl)cysteine Sulfoxide: Protocols for Xenobiotic Metabolite Profiling

Executive Summary & Biological Context

S-(4-Bromophenyl)cysteine sulfoxide is a critical intermediate in the mammalian metabolism of halogenated benzenes. Formed via the mercapturic acid pathway, bromobenzene undergoes epoxidation, glutathione conjugation, and subsequent peptidase cleavage to yield S-(4-bromophenyl)-L-cysteine. Subsequent oxidation by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes yields the sulfoxide derivative . This metabolite is of profound toxicological interest because it serves as a high-affinity substrate for cysteine S-conjugate β-lyase, an enzyme that cleaves the carbon-sulfur bond to release reactive, nephrotoxic thiolates .

For drug development professionals and toxicologists, the precise structural elucidation of this metabolite is paramount. This application note provides a self-validating, causality-driven protocol for the 1 H and 13 C NMR spectroscopic characterization of S-(4-Bromophenyl)cysteine sulfoxide, addressing the unique analytical challenges posed by its zwitterionic nature and complex stereochemistry.

Metabolic activation of bromobenzene to reactive intermediates via the mercapturic acid route.

Scientific Principles: The Causality of Experimental Design

To achieve high-resolution NMR spectra for S-(4-Bromophenyl)cysteine sulfoxide, the experimental conditions must be engineered to overcome two fundamental molecular behaviors:

A. pH-Dependent Zwitterionic Broadening

At a neutral pH, S-(4-Bromophenyl)cysteine sulfoxide exists as a zwitterion (pKa of COOH ≈ 2.0; pKa of NH 3+ ≈ 9.0). Near its isoelectric point, intermolecular hydrogen bonding and intermediate chemical exchange of the amine protons cause severe quadrupolar broadening of the adjacent α -CH and β -CH 2 signals. The Solution: The protocol mandates the use of D 2 O acidified with DCl (pH < 2.0). This fully protonates the carboxylate group, breaking the zwitterionic network, ensuring complete solubility, and sharpening the aliphatic resonances.

B. Stereochemistry and Diastereotopicity

The oxidation of the precursor thioether introduces a stable chiral center at the sulfur atom. Because the L-cysteine backbone is enantiopure (2R), the resulting sulfoxide exists as a mixture of (2R, R S ) and (2R, S S ) diastereomers. The Consequence: The rigid steric environment created by the chiral sulfoxide restricts rotation. The two protons on the β -carbon are placed in distinct magnetic environments (one in the deshielding cone of the S=O bond, the other shielded), rendering them highly diastereotopic. This transforms a simple doublet into a complex ABX spin system with a large chemical shift difference ( Δδ≈0.25 ppm).

Self-Validating Experimental Protocol

The following workflow guarantees reproducible, artifact-free data acquisition. Each step includes a built-in validation checkpoint to ensure the system's integrity before proceeding.

Standardized NMR acquisition workflow for structural elucidation of zwitterionic metabolites.

Step 1: Sample Preparation

-

Weigh 15.0 mg of S-(4-Bromophenyl)cysteine sulfoxide into a clean glass vial.

-

Add 600 µL of Deuterium Oxide (D 2 O, 99.9% D).

-

Add 5 µL of 37% DCl in D 2 O to lower the pH below 2.0.

-

Add 1 µL of Trimethylsilylpropanoic acid (TSP) as an internal reference standard (0.0 ppm).

-

Transfer the solution to a 5 mm precision NMR tube.

-

Validation Checkpoint: Visually inspect the tube. The solution must be completely transparent. Use a micro-pH probe to confirm pH < 2.0. If the solution is cloudy, sonicate for 5 minutes; persistent cloudiness indicates insufficient acidification.

Step 2: Spectrometer Setup & Tuning

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Regulate the probe temperature to exactly 298 K to prevent temperature-dependent chemical shift drifting.

-

Lock the spectrometer frequency to the D 2 O solvent signal.

-

Perform Automatic Tuning and Matching (ATM) for both the 1 H and 13 C channels.

-

Validation Checkpoint: Observe the lock level; it must stabilize above 80%. The tuning wobble curve minimum must align perfectly with the operating frequencies (e.g., 400.13 MHz for 1 H).

Step 3: Shimming & Pulse Calibration

-

Execute gradient shimming (e.g., TopShim) optimized for Z0–Z5 axes.

-

Calibrate the 90° pulse width for the specific sample conductivity.

-

Validation Checkpoint: Acquire a dummy 1D 1 H scan. The TSP reference peak at 0.0 ppm must exhibit a full-width at half-maximum (FWHM) of < 1.0 Hz. A broader peak indicates poor magnetic field homogeneity, requiring manual shimming.

Step 4: Data Acquisition

-

1 H NMR: Use a standard 30° pulse program (zg30). Set Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s, and Spectral Width (SW) = 12 ppm.

-

13 C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Set NS = 1024, D1 = 2.0 s, and SW = 220 ppm.

Step 5: Processing

-

Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

-

Perform Fourier Transform (FT).

-

Apply zero-order and first-order phase correction manually to ensure purely absorptive peak shapes.

-

Execute a polynomial baseline correction.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts for the major (2R, R S ) diastereomer of S-(4-Bromophenyl)cysteine sulfoxide under the prescribed acidic conditions.

Table 1: 1 H NMR Assignments (400 MHz, D 2 O + DCl, 298 K)

| Proton Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Note |

| H-3, H-5 (Ar) | 7.82 | Doublet (d) | 8.5 | 2H | Ortho to the electronegative Bromine atom. |

| H-2, H-6 (Ar) | 7.65 | Doublet (d) | 8.5 | 2H | Ortho to the sulfoxide group; part of an AA'BB' system. |

| H- α | 4.35 | Doublet of doublets (dd) | 8.0, 4.5 | 1H | Deshielded by the protonated amine and carboxylate. |

| H- β1 | 3.55 | Doublet of doublets (dd) | 13.5, 4.5 | 1H | Diastereotopic proton (deshielded by S=O cone). |

| H- β2 | 3.30 | Doublet of doublets (dd) | 13.5, 8.0 | 1H | Diastereotopic proton (shielded relative to H- β1 ). |

Table 2: 13 C NMR Assignments (100 MHz, D 2 O + DCl, 298 K)

| Carbon Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Note |

| C=O (Carboxyl) | 171.2 | Quaternary (C) | Sharp signal due to full protonation at pH < 2. |

| C-1 (Ar, C-S=O) | 140.8 | Quaternary (C) | Strongly deshielded by the electron-withdrawing S=O. |

| C-3, C-5 (Ar) | 133.4 | Methine (CH) | Aromatic carbons ortho to Bromine. |

| C-4 (Ar, C-Br) | 127.8 | Quaternary (C) | Heavy atom effect from Bromine causes relative shielding. |

| C-2, C-6 (Ar) | 126.5 | Methine (CH) | Aromatic carbons ortho to the sulfoxide. |

| C- β | 56.4 | Methylene (CH 2 ) | Shifted downfield by ~20 ppm compared to precursor thioether. |

| C- α | 51.8 | Methine (CH) | Alpha-carbon backbone of the amino acid. |

(Note: Minor signal duplications may be observed at ±0.05 ppm for both 1 H and 13 C spectra due to the presence of the minor (2R, S S ) diastereomer).

References

Application Note: S-(4-Bromophenyl)cysteine Sulfoxide as a Biomarker for Chemical Bioactivation and Nephrotoxicity

Target Audience: Toxicologists, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated LC-MS/MS Protocol

Introduction & Mechanistic Rationale

Bromobenzene is a prototypical halogenated aromatic hydrocarbon widely utilized as an industrial solvent and a classic model compound for studying xenobiotic bioactivation. Traditionally, exposure to such electrophilic chemicals is monitored by quantifying urinary mercapturic acids (N-acetyl-L-cysteine conjugates). However, mercapturic acids exclusively represent the detoxification pathway. To accurately assess the risk of target-organ toxicity, biomonitoring must target the toxification pathway.

S-(4-Bromophenyl)cysteine sulfoxide (BPC-SO; CAS 152406-99-0) emerges as a critical biomarker for this purpose. Following the conjugation of reactive bromobenzene-3,4-oxide with glutathione (GSH) and subsequent peptidolytic cleavage, the resulting S-(4-bromophenyl)-L-cysteine faces a metabolic bifurcation:

-

Detoxification: N-acetylation to form a stable mercapturic acid.

-

Toxification: Oxidation by Flavin-containing monooxygenases (FMOs) to form S-(4-bromophenyl)cysteine sulfoxide.